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3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

Catalog No.
S15913500
CAS No.
M.F
C14H16N2O
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehy...

Product Name

3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

IUPAC Name

3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3

InChI Key

BACSONJEGANZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C

3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound classified within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds featuring three carbon atoms and two adjacent nitrogen atoms. This particular compound consists of a benzaldehyde functional group attached to a pyrazole ring, which enhances its utility as an intermediate in various chemical syntheses and applications. The presence of the aldehyde group contributes to its reactivity and versatility in organic chemistry.

The chemical behavior of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde can be summarized as follows:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, including nitration, sulfonation, and halogenation, due to the electron-rich nature of the pyrazole moiety.

Research indicates that derivatives of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde exhibit potential biological activities. Pyrazole derivatives are being explored for their pharmacological properties, including:

  • Anti-inflammatory: Some derivatives show promise in reducing inflammation.
  • Antimicrobial: Studies suggest effectiveness against various microbial strains.
  • Anticancer: Certain compounds have demonstrated activity against cancer cell lines, indicating potential as therapeutic agents.

The synthesis of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation reaction between 3-isopropyl-1-methyl-1H-pyrazole and benzaldehyde. This reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid and conducted at elevated temperatures to facilitate product formation. In industrial applications, continuous flow reactors may be utilized for consistent quality and yield, allowing for precise control over reaction conditions.

3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde serves various roles across different sectors:

  • Chemical Industry: Used as an intermediate in synthesizing more complex heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.
  • Pharmaceuticals: Investigated for potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
  • Agrochemicals and Dyes: Employed in manufacturing specialty chemicals due to its versatile reactivity.

The interaction studies of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde focus on its mechanism of action through binding with specific molecular targets. Pyrazole derivatives are known to inhibit certain enzymes by occupying active sites, thereby blocking substrate access and reducing enzymatic activity. This characteristic makes them valuable in therapeutic contexts where modulation of enzyme function is desired.

Several compounds share structural similarities with 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde. Here are notable examples:

Compound NameDescription
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzoic acidAn oxidation product of the aldehyde compound, featuring a carboxylic acid functional group.
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzyl alcoholA reduction product where the aldehyde group is converted into a hydroxyl group.
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzeneA derivative where the aldehyde group is replaced by a hydrogen atom, lacking the reactive aldehyde functionality.

Uniqueness: The uniqueness of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde lies in its aldehyde functional group, which provides distinct reactivity compared to its analogs. This functional group allows for a variety of chemical transformations that enhance its role as a versatile intermediate in organic synthesis.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

228.126263138 g/mol

Monoisotopic Mass

228.126263138 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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